

# A Mechanistic Comparison of Glycolysis Activators: Mitapivat, Etavopivat, and AG-946

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## Compound of Interest

Compound Name: Mitapivat hemisulfate

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This guide provides a detailed, data-driven comparison of three leading pyruvate kinase (PK) activators: mitapivat, etavopivat, and the next-generation compound, AG-946. These agents represent a novel therapeutic class aimed at modulating red blood cell (RBC) metabolism for the treatment of hemolytic anemias, such as pyruvate kinase deficiency and sickle cell disease. This document outlines their mechanisms of action, presents comparative preclinical and clinical data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

## Mechanism of Action: Allosteric Activation of Pyruvate Kinase

Mitapivat (AG-348), etavopivat (FT-4202), and AG-946 are all allosteric activators of the red blood cell specific isoform of pyruvate kinase (PKR).[1][2][3] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (PEP) to pyruvate, concurrently generating a molecule of adenosine triphosphate (ATP).[2] In healthy red blood cells, this process is essential for maintaining cellular energy, ion gradients, and membrane integrity.

In certain hemolytic anemias, mutations in the PKLR gene can lead to a deficiency in PKR activity. This enzymatic defect disrupts glycolysis, resulting in decreased ATP production and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[1][2] Low ATP

levels compromise RBC survival, leading to premature destruction (hemolysis), while elevated 2,3-DPG decreases the oxygen affinity of hemoglobin.

These small molecule activators bind to a site on the PKR enzyme distinct from the active site, inducing a conformational change that stabilizes the active tetrameric form of the enzyme.<sup>[1]</sup> This allosteric activation enhances the enzyme's catalytic efficiency, even in the presence of genetic mutations. The downstream effects of PKR activation include:

- **Increased ATP Production:** By boosting the rate of glycolysis, these activators restore cellular energy levels, which is crucial for red blood cell health and longevity.<sup>[1][3]</sup>
- **Decreased 2,3-DPG Levels:** Enhanced PKR activity leads to a reduction in the concentration of the upstream metabolite 2,3-DPG.<sup>[1][3]</sup> In sickle cell disease, this is particularly beneficial as it increases hemoglobin's affinity for oxygen, thereby reducing the likelihood of hemoglobin polymerization and cell sickling.<sup>[1]</sup>

## Data Presentation: A Comparative Analysis

The following table summarizes the available quantitative data for mitapivat, etavopivat, and AG-946, highlighting their potency and effects on key biomarkers in red blood cells.

Parameter	Mitapivat (AG-348)	Etavopivat (FT-4202)	AG-946
Target	Pyruvate Kinase R (PKR)	Pyruvate Kinase R (PKR)	Pyruvate Kinase R (PKR)
Mechanism of Action	Allosteric Activator	Allosteric Activator	Allosteric Activator
AC50 (PKR Activation)	Not explicitly reported in the provided search results.	Not explicitly reported in the provided search results.	Not explicitly reported in the provided search results.
Effect on ATP Levels	Increased ATP levels in RBCs from patients with PK deficiency and sickle cell disease.[1]	After 5 days of daily dosing in non-human primates, ATP increased by 38% from baseline.[4] In patients with sickle cell disease treated for up to 12 weeks, ATP levels nearly doubled.[5]	In ex vivo treatment of sickle cell disease RBCs, improved the ATP/2,3-DPG ratio.[6]
Effect on 2,3-DPG Levels	Decreased 2,3-DPG levels in RBCs from patients with PK deficiency and sickle cell disease.[1]	Dosing for 14 days in healthy adults resulted in a reduction of nearly 60% at certain doses.[5] Treatment for up to 12 weeks in sickle cell disease patients resulted in a reduction of about 30%.[5]	In ex vivo treatment of sickle cell disease RBCs, decreased 2,3-DPG levels.[6]
Clinical Development Status	Approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency.[1] Investigational for	Investigational for sickle cell disease.[7]	Investigational for sickle cell disease and myelodysplastic syndromes.[8]

sickle cell disease and  
thalassemia.[1]

Key Differentiators	First-in-class	Orally bioavailable	A next-generation,
	approved PKR activator.	with demonstrated efficacy in increasing hemoglobin and reducing hemolysis in sickle cell disease patients.[9]	more potent activator with a longer half-life compared to mitapivat, suggesting the potential for once- daily administration.[8]

## Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these glycolysis activators are provided below.

### Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKR in red blood cell lysates. A common method is a lactate dehydrogenase (LDH)-coupled assay.

- Principle: The pyruvate produced by PK is used as a substrate by LDH, which oxidizes NADH to NAD<sup>+</sup>. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the PK activity.
- Sample Preparation:
  - Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
  - Isolate red blood cells (RBCs) by centrifugation and remove the plasma and buffy coat.
  - Wash the RBCs with a buffered saline solution.
  - Lyse the RBCs in a hypotonic buffer to release the cellular contents, including PKR.
  - Centrifuge the lysate to remove cell debris. The supernatant is used for the assay.
- Assay Procedure:

- Prepare a reaction mixture containing triethanolamine buffer, KCl, MgCl<sub>2</sub>, ADP, phosphoenolpyruvate (PEP), NADH, and a surplus of lactate dehydrogenase.
- Add the RBC lysate to the reaction mixture.
- For activator studies, a known concentration of the test compound (mitapivat, etavopivat, or AG-946) is included in the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.
- Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis:
  - Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
  - PK activity is expressed in units per gram of hemoglobin (U/g Hb), where one unit is the amount of enzyme that catalyzes the conversion of 1  $\mu$ mol of substrate per minute.

## ATP Level Measurement in Red Blood Cells

ATP levels in RBCs are a direct indicator of the cell's energy status and are quantified using a luciferin-luciferase-based assay.

- Principle: This bioluminescent assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The intensity of the emitted light is directly proportional to the ATP concentration.
- Sample Preparation:
  - Isolate and wash RBCs as described for the PK activity assay.
  - Extract ATP from a known number of RBCs using a lysis buffer (e.g., trichloroacetic acid or a commercially available lysis reagent).
  - Neutralize the extract if an acidic lysis agent is used.
- Assay Procedure:

- Prepare a standard curve using known concentrations of ATP.
- Add the RBC extract to a reaction solution containing luciferin and luciferase.
- Measure the luminescence using a luminometer.
- Data Analysis:
  - Determine the ATP concentration in the sample by comparing its luminescence to the standard curve.
  - ATP levels are typically normalized to the hemoglobin concentration and expressed as  $\mu\text{mol/g Hb}$ .

## 2,3-Diphosphoglycerate (2,3-DPG) Measurement Assay

The concentration of 2,3-DPG in RBCs is measured using an enzymatic assay.

- Principle: 2,3-DPG is hydrolyzed by the enzyme 2,3-DPG phosphatase to 3-phosphoglycerate (3-PG) and inorganic phosphate. The 3-PG is then used in a series of coupled enzymatic reactions that lead to the oxidation of NADH, which is measured spectrophotometrically at 340 nm.
- Sample Preparation:
  - Isolate and wash RBCs.
  - Lyse the RBCs with cold perchloric acid to precipitate proteins.
  - Centrifuge and neutralize the supernatant with potassium carbonate.
  - The neutralized supernatant is used for the assay.
- Assay Procedure:
  - Prepare a reaction mixture containing buffer, ATP, NADH, and the coupling enzymes (phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase).

- Add the sample to the reaction mixture and incubate to allow for the conversion of any endogenous 3-PG.
- Initiate the primary reaction by adding 2,3-DPG phosphatase.
- Monitor the decrease in absorbance at 340 nm.
- Data Analysis:
  - The change in absorbance is proportional to the amount of 2,3-DPG in the sample.
  - Concentrations are determined by comparison to a standard curve and are typically expressed as  $\mu\text{mol/g Hb}$ .

## Red Blood Cell Sickling Assay

This assay evaluates the ability of a compound to inhibit the characteristic sickling of RBCs from patients with sickle cell disease under hypoxic conditions.

- Principle: RBCs from sickle cell disease patients are exposed to a low-oxygen environment, which induces hemoglobin S polymerization and cell sickling. The morphology of the cells is then assessed, often using imaging techniques.
- Sample Preparation:
  - Obtain whole blood from patients with sickle cell disease.
  - Incubate the whole blood or isolated RBCs with the test compound or vehicle control for a specified period.
- Assay Procedure:
  - Place the treated RBCs in a chamber with a controlled low-oxygen atmosphere (e.g., 2% oxygen).
  - After a defined incubation period, fix the cells with a fixative such as glutaraldehyde.
  - Acquire images of the cells using microscopy.

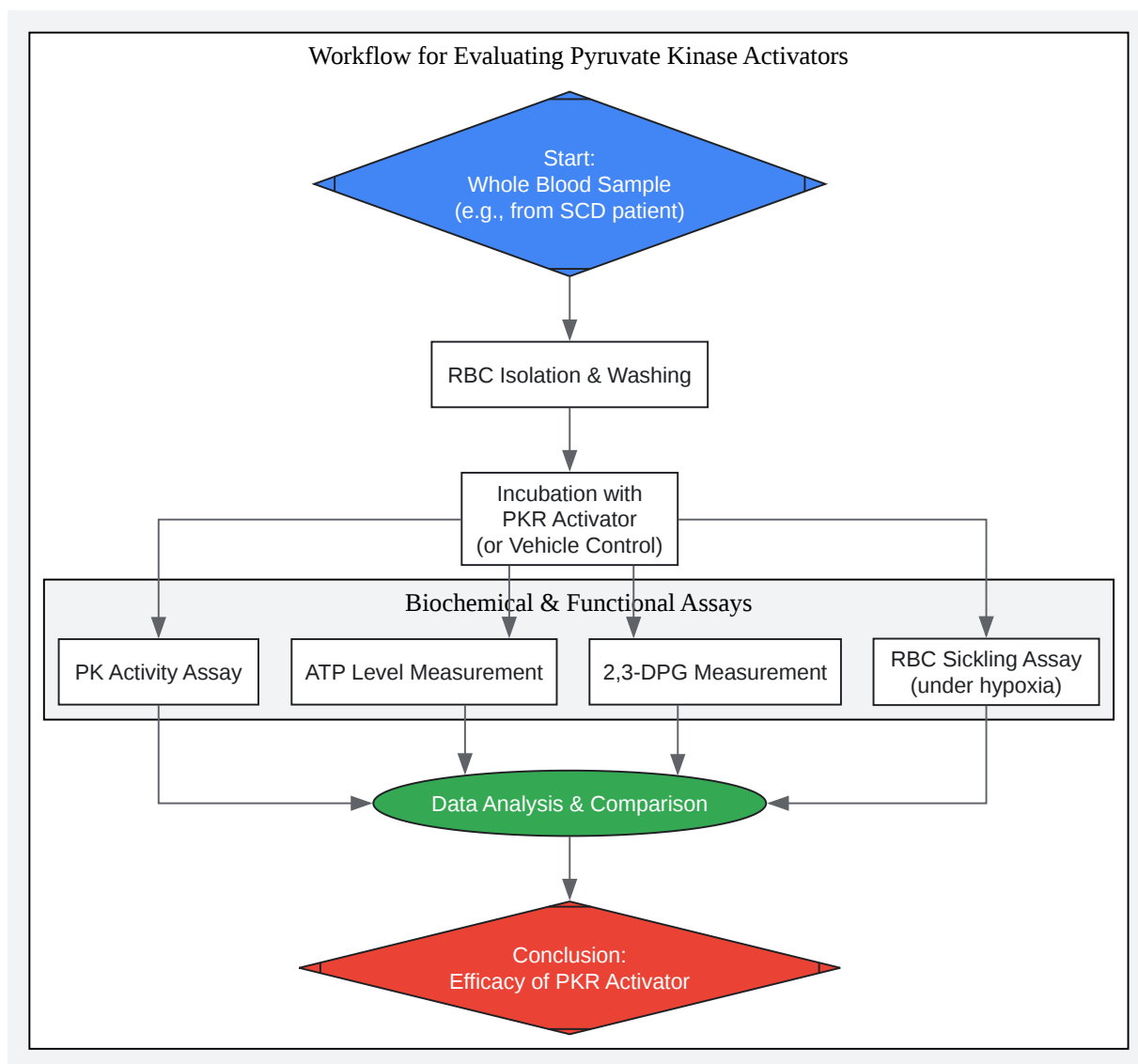
- Data Analysis:
  - Quantify the percentage of sickled cells versus normal, biconcave cells. This can be done manually by a trained observer or using automated image analysis software.
  - The anti-sickling activity of the compound is determined by the reduction in the percentage of sickled cells compared to the vehicle control.

## Mandatory Visualization





Caption: Glycolysis pathway in red blood cells highlighting the role of Pyruvate Kinase (PKR) and its activators.



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Caption: Experimental workflow for the evaluation of pyruvate kinase activators.

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